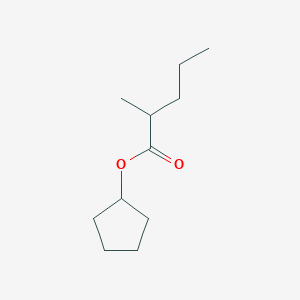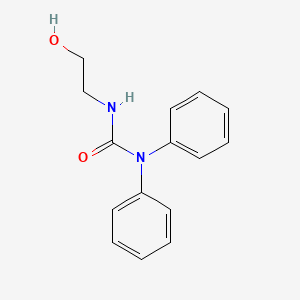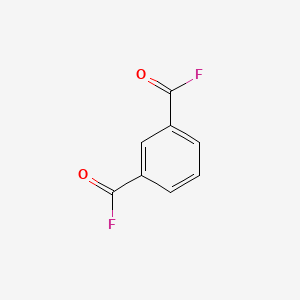
Benzene-1,3-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-dicarbonyl difluoride is an organic compound characterized by the presence of two carbonyl groups (C=O) and two fluorine atoms attached to a benzene ring. This compound is part of the broader class of 1,3-dicarbonyl compounds, which are known for their unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarbonyl difluoride typically involves the fluorination of benzene-1,3-dicarboxylic acid or its derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with thionyl chloride to form benzene-1,3-dicarbonyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,3-dicarboxylic acid, while reduction can produce benzene-1,3-diol.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-dicarbonyl difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism by which benzene-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its carbonyl and fluorine groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition and substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of carbonyl difluoride.
Benzene-1,3-dicarbonyl chloride: Chlorine atoms instead of fluorine atoms.
1,3-Diketones: Compounds with two carbonyl groups separated by a single carbon atom.
Uniqueness: Benzene-1,3-dicarbonyl difluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Eigenschaften
CAS-Nummer |
5310-45-2 |
|---|---|
Molekularformel |
C8H4F2O2 |
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
benzene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H |
InChI-Schlüssel |
MMIBBBCIWMMQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)F)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
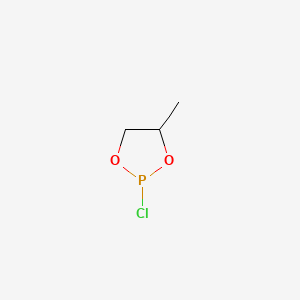
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
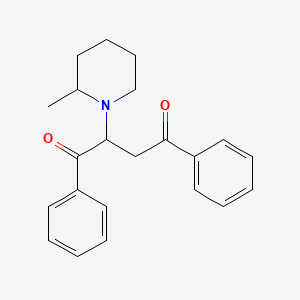
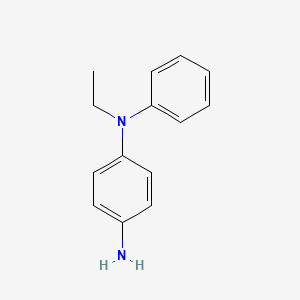


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
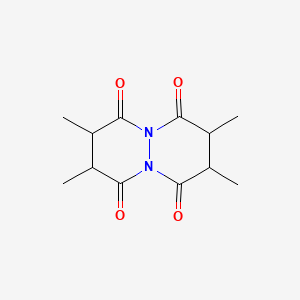

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
